Cyclopropyl-(1-ethyl-1H-indol-4-ylmethyl)-amine
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Overview
Description
Cyclopropyl-(1-ethyl-1H-indol-4-ylmethyl)-amine is a synthetic organic compound that features a cyclopropyl group attached to an indole moiety via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(1-ethyl-1H-indol-4-ylmethyl)-amine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Linker: The ethyl group can be introduced through alkylation reactions, such as the reaction of the indole with ethyl bromide in the presence of a base like potassium carbonate.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the reaction of the indole derivative with diazomethane or a cyclopropyl halide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include the use of automated reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(1-ethyl-1H-indol-4-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropyl-(1-ethyl-1H-indol-4-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-(1-methyl-1H-indol-4-ylmethyl)-amine: Similar structure with a methyl group instead of an ethyl group.
Cyclopropyl-(1-ethyl-1H-indol-3-ylmethyl)-amine: Similar structure with the cyclopropyl group attached at a different position on the indole ring.
Uniqueness
Cyclopropyl-(1-ethyl-1H-indol-4-ylmethyl)-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
N-[(1-ethylindol-4-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-2-16-9-8-13-11(4-3-5-14(13)16)10-15-12-6-7-12/h3-5,8-9,12,15H,2,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRFDDLGJPEMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C=CC=C21)CNC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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